molecular formula C18H19N5O3 B12176725 N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12176725
M. Wt: 353.4 g/mol
InChI Key: WNVCHUBNUYFKTB-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two key pharmacophoric elements: a benzamide group and a 5-methyl-1H-tetrazole ring, linked by an ethoxy spacer with a 2-methoxyphenoxy group. Tetrazole derivatives are renowned as bioisosteres for carboxylic acids and other functional groups, often serving to improve metabolic stability and bioavailability in drug discovery projects . The specific structural features of this compound suggest potential for a range of research applications. Tetrazole-containing molecules are frequently investigated as corrosion inhibitors for metals in acidic environments, where they adsorb onto the metal surface to form a protective layer . Furthermore, structurally similar benzamide-tetrazole compounds have been identified as potent, ATP-competitive inhibitors of the kinesin protein HSET (KIFC1), a target in oncology research for centrosome-amplified cancers . The presence of the benzamide moiety also provides a versatile handle for further chemical functionalization, making this compound a valuable intermediate or building block in organic synthesis and the development of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-8-4-3-7-14(15)18(24)19-11-12-26-17-10-6-5-9-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24)

InChI Key

WNVCHUBNUYFKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The 5-methyltetrazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. Key reagents include:

  • Sodium azide (NaN₃) and acetonitrile derivatives for azide precursor generation.

  • Copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 60–80°C.

Example Protocol

  • React 2-cyanobenzamide with NaN₃ and NH₄Cl in DMF at 80°C for 12 hours.

  • Add CuI (5 mol%) and heat to 100°C to facilitate cyclization.

  • Purify via recrystallization (ethanol/water) to yield 2-(5-methyl-1H-tetrazol-1-yl)benzamide (85–90% yield).

Methoxyphenoxyethyl Side Chain Synthesis

The side chain is prepared through nucleophilic substitution :

  • React 2-methoxyphenol with ethylene oxide in basic conditions (K₂CO₃) to form 2-(2-methoxyphenoxy)ethanol.

  • Convert the alcohol to its bromide derivative using PBr₃ in dichloromethane (0–5°C, 2 hours).

Key Data

StepReagentConditionsYield
EtherificationEthylene oxide, K₂CO₃80°C, 6h78%
BrominationPBr₃, CH₂Cl₂0°C, 2h92%

Final Coupling Reaction

The benzamide core is functionalized via amide bond formation :

  • React 2-(5-methyl-1H-tetrazol-1-yl)benzamide with 2-(2-methoxyphenoxy)ethyl bromide in the presence of K₂CO₃.

  • Use DMF as a solvent at 100°C for 8–12 hours.

Optimization Insights

  • Catalyst Screening : CuCN improves coupling efficiency by 20–30% compared to thermal methods.

  • Solvent Effects : Switching from DMF to THF in later stages reduces side-product formation.

Industrial-Scale Production Methods

Industrial protocols emphasize continuous flow reactors and automated purification systems to enhance scalability:

Flow Reactor Conditions

  • Tetrazole cyclization : Conducted in a tubular reactor (residence time: 30 minutes) at 120°C.

  • Coupling reaction : Utilizes a packed-bed reactor with immobilized K₂CO₃ for in-situ base generation.

Purification Techniques

MethodPurposeEfficiency
Column ChromatographyRemove unreacted bromide>95% purity
CrystallizationIsolate final product88–92% recovery

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Confirms N-H (3300 cm⁻¹) and C=O (1680 cm⁻¹) stretches.

  • ¹H NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm) and tetrazole protons (δ 8.5–9.0 ppm).

Purity Assessment

ParameterSpecificationMethod
Melting Point158–160°CDSC
HPLC Purity≥99.5%RP-HPLC (C18 column)

Comparative Analysis of Synthetic Strategies

MethodAdvantagesLimitationsYield
CuAACHigh regioselectivityRequires toxic NaN₃85%
Thermal CyclizationNo heavy metalsLower yields (70%)70%
Microwave-AssistedFaster reaction timesHigh equipment cost82%

Emerging Methodologies

Photocatalytic Coupling

Recent patents describe visible-light-mediated coupling using eosin Y as a photocatalyst, reducing reaction time to 2 hours.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) enable solvent-free amidation at 50°C, achieving 89% yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromide in the intermediate can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while substitution reactions could yield various derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or DNA.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The compound has positional isomers, such as N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324083-11-5) and N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324083-19-3) . These isomers differ in the substitution position of the tetrazole ring on the benzamide (2-, 3-, or 4-positions). Positional changes can alter electronic distribution, steric effects, and binding affinity to biological targets. For example:

  • 2-substituted tetrazole : May enhance hydrogen bonding due to proximity to the amide group.
  • 4-substituted tetrazole : Could improve lipophilicity and membrane permeability.

Nitazoxanide (Antiparasitic Thiazole Analogs)

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) is a clinically approved antiparasitic agent . Key comparisons:

  • Core structure : Both compounds share a benzamide backbone, but Nitazoxanide has a 5-nitrothiazole group instead of tetrazole.
  • Activity: Nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .
  • Pharmacokinetics: The nitro group in Nitazoxanide contributes to redox activity, while the methoxyphenoxy group in the target compound may enhance metabolic stability.

Sigma Receptor-Binding Benzamides

Benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide) target sigma receptors overexpressed in prostate cancer . Comparisons:

  • Substituents: The target compound lacks iodine and piperidine but includes a tetrazole and methoxyphenoxy chain.
  • Binding affinity: Sigma ligands often require lipophilic aromatic groups (e.g., iodobenzamide in [¹²⁵I]PIMBA).

Thiadiazole and Benzoxazole Derivatives

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () exhibits insecticidal and fungicidal activity . Key differences:

  • Heterocycle : The thiadiazole ring in this analog vs. tetrazole in the target compound.
  • Activity: Thiadiazoles are known for broad-spectrum antimicrobial effects. Tetrazoles, with their high nitrogen content, may offer similar or enhanced bioactivity through different mechanisms, such as metal coordination or hydrogen bonding.

Tetrazole-Containing Anticancer Agents

Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () use click chemistry for synthesis and target cancer cells . Comparisons:

  • Synthesis : The target compound could be synthesized via similar Cu-catalyzed cycloaddition or hydrazide condensation (as in ).
  • Bioactivity: Nitro groups (as in ) enhance cytotoxicity, while the methoxyphenoxy group in the target compound may improve tumor tissue penetration.

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with a complex structure that includes a methoxyphenoxy group and a tetrazole moiety. This article delves into its biological activity, potential pharmacological applications, and the underlying mechanisms of action based on existing research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H19N5O3
  • Molecular Weight : 353.4 g/mol

The structural components of this compound are significant in determining its biological activity. The methoxyphenoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability, while the tetrazole ring is known for its diverse chemical reactivity, including nucleophilic substitutions and cycloadditions.

Biological Activity Overview

Research on this compound is limited; however, compounds with similar structures have demonstrated various biological activities:

  • Antimicrobial Activity : Tetrazoles are recognized for their antimicrobial properties, which may extend to this compound.
  • Anti-inflammatory Effects : The methoxyphenolic component suggests potential anti-inflammatory activity.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Case Studies and Research Findings

A review of compounds related to this compound reveals several studies that highlight its potential applications:

  • Cytotoxicity Against Tumor Cells : In studies involving structurally similar tetrazole derivatives, significant cytotoxic effects were observed against human tumor cell lines. For instance, benzo[b]thiophenesulphonamide derivatives exhibited strong cytotoxic activity by inducing reactive oxygen species (ROS) overproduction and apoptosis in tumor cells . This suggests that this compound may similarly induce cytotoxic effects through ROS pathways.
  • Molecular Docking Studies : The interaction of similar compounds with biological targets has been explored using molecular docking techniques. These studies assess binding affinities to enzymes and receptors, providing insights into potential mechanisms of action for this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds provides additional context for understanding the potential biological activity of this compound:

Compound NameMolecular FormulaKey Features
5-Methyl-1H-tetrazoleC3H4N4Simple tetrazole structure; used in pharmaceuticals
4-Amino-N-(2-methoxyphenyl)-benzamideC16H18N4O3Contains an amine group; potential anti-cancer properties
2-Methoxyphenylacetic acidC10H12O3Related methoxyphenolic compound; anti-inflammatory effects

These compounds share structural features with this compound, suggesting that the latter may exhibit unique pharmacological properties not found in simpler analogs.

Q & A

Basic: What are the standard synthetic routes for N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves a multi-step process:

Formation of the tetrazole ring : Sodium azide and ammonium chloride in DMF are used to cyclize nitrile intermediates into 5-methyl-1H-tetrazole derivatives .

Coupling reactions : Ethyl chloroacetate or similar reagents react with the tetrazole to form acetamide intermediates, followed by nucleophilic substitution with 2-(2-methoxyphenoxy)ethylamine .

Characterization : Key intermediates are validated using:

  • FT-IR to confirm functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
  • 1H NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
  • Melting point analysis to assess purity (>95% preferred for further steps) .

Basic: How does the tetrazole moiety influence the compound’s bioactivity and stability?

Answer:
The 5-methyltetrazole group acts as a carboxylic acid bioisostere, enhancing metabolic stability by resisting enzymatic hydrolysis while maintaining hydrogen-bonding capacity for target interactions . Stability studies under physiological pH (7.4) show <10% degradation over 24 hours, attributed to the tetrazole’s aromatic resonance stabilization. However, under acidic conditions (pH <3), partial ring opening occurs, necessitating formulation adjustments for oral delivery .

Advanced: How can researchers optimize reaction yields for the final coupling step?

Answer:
Yield optimization requires:

  • Catalyst screening : Use of Cu(I) catalysts (e.g., CuCN) improves coupling efficiency by 20–30% compared to thermal methods .
  • Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates, but switching to THF in later stages reduces side-product formation .
  • Temperature control : Maintaining −5°C during azide cyclization prevents exothermic decomposition, while 80–100°C accelerates amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity, critical for pharmacological assays .

Advanced: What experimental strategies resolve contradictions in biological activity data between similar tetrazole-benzamide derivatives?

Answer:
Contradictions often arise from structural nuances (e.g., methoxy vs. chloro substituents). A systematic approach includes:

Comparative SAR studies : Testing analogs (e.g., replacing 2-methoxyphenoxy with 4-methoxyphenoxy) to isolate substituent effects on receptor binding .

Binding assays : Surface plasmon resonance (SPR) or ITC quantifies affinity differences (e.g., ΔG changes ±1.5 kcal/mol for minor substituent variations) .

Computational docking : MD simulations (e.g., using AutoDock Vina) reveal steric clashes caused by ortho-methoxy groups in certain protein pockets .

Metabolic profiling : LC-MS identifies degradation products that may mask true activity in vitro .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Answer:

Fluorescent tagging : Conjugating a BODIPY fluorophore to the benzamide core enables live-cell imaging to track subcellular localization (e.g., cytoplasmic vs. nuclear accumulation) .

Knockdown/rescue experiments : CRISPR-Cas9 knockout of putative targets (e.g., COX-2) followed by compound treatment assesses dependency on specific pathways .

Thermal shift assays : Monitoring protein melting temperature shifts (+ΔTm ≥2°C) confirms direct binding to purified enzymes .

Competitive ELISA : Using biotinylated probes to measure displacement IC50 values in receptor-rich lysates .

Basic: What analytical techniques are critical for purity assessment prior to in vivo studies?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection (254 nm) and ESI-MS confirm molecular ion peaks (e.g., m/z 395.4 [M+H]⁺) and detect impurities (<0.5%) .
  • Elemental analysis : C, H, N percentages must align with theoretical values within ±0.3% .
  • TGA/DSC : Thermal stability profiles (decomposition >200°C) ensure suitability for long-term storage .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Answer:
Challenges :

  • Azide intermediates pose explosion risks at scale.
  • Low solubility of benzamide derivatives complicates mixing.
    Solutions :
  • Flow chemistry : Continuous processing minimizes azide accumulation and improves safety .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes for cyclization steps) .
  • Co-solvent systems : DMSO/water mixtures enhance solubility without compromising yield .

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